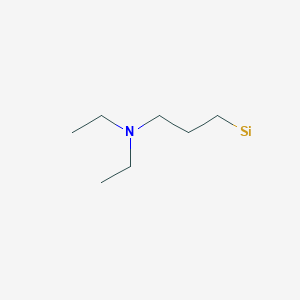
CID 21360337
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-3-silylpropan-1-amine is an organic compound that belongs to the class of amines. It features a silicon atom bonded to a propyl chain, which is further connected to a nitrogen atom bearing two ethyl groups. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-silylpropan-1-amine typically involves the reaction of a silyl halide with a suitable amine. One common method is the reaction of 3-chloropropylsilane with diethylamine under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the silyl group. The general reaction scheme is as follows:
3-chloropropylsilane+diethylamine→N,N-Diethyl-3-silylpropan-1-amine+HCl
Industrial Production Methods
On an industrial scale, the production of N,N-Diethyl-3-silylpropan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The product is typically purified by distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-3-silylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: The compound can be reduced to form simpler amines or silanes.
Substitution: The silyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkoxides like sodium methoxide (NaOMe) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanol or siloxane compounds, while substitution reactions can produce a variety of silyl derivatives.
Applications De Recherche Scientifique
N,N-Diethyl-3-silylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-3-silylpropan-1-amine involves its interaction with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The ethyl groups on the nitrogen atom provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-3-silylpropan-1-amine
- N,N-Diethyl-3-(triethoxysilyl)propan-1-amine
- N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine
Uniqueness
N,N-Diethyl-3-silylpropan-1-amine is unique due to its specific combination of a silyl group and a diethylamine moiety. This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of the silyl group allows for versatile functionalization, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C7H16NSi |
|---|---|
Poids moléculaire |
142.29 g/mol |
InChI |
InChI=1S/C7H16NSi/c1-3-8(4-2)6-5-7-9/h3-7H2,1-2H3 |
Clé InChI |
GSYJROOFAHHQCB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















